3-azido-5-(azidomethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

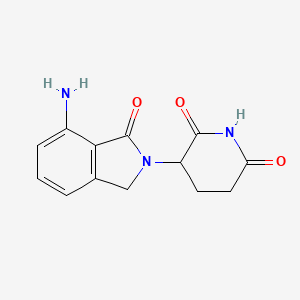

3-Azido-5-(azidomethyl)benzoic acid is a chemical compound . It has been reported that three conformational polymorphs of 3-(azidomethyl)benzoic acid, C8H7N3O2, exist . All three structures maintain similar carboxylic acid dimers and π–π stacking . Crystal structure analysis and computational evaluations highlight the azidomethyl group as a source of conformational polymorphism .

Synthesis Analysis

The synthesis of 3-azido-5-(azidomethyl)benzoic acid involves formal C-H azidation of 1,3-disubstituted benzenes via regioselective borylation followed by deborylative azidation . This method has potential implications in the design of solid-state reactions .Molecular Structure Analysis

The molecular structure of 3-azido-5-(azidomethyl)benzoic acid is characterized by the presence of carboxylic acid dimers and π–π stacking . The azidomethyl group is highlighted as a source of conformational polymorphism .Chemical Reactions Analysis

The azidomethyl group in 3-azido-5-(azidomethyl)benzoic acid is a source of conformational polymorphism, which has potential implications in the design of solid-state reactions . The azide bond angle, ∠N (1) -N (2) -N (3), is a key factor in the chemical reactions involving this compound .Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . It is also harmful to aquatic life .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-5-(azidomethyl)benzoic acid involves the introduction of azido and carboxylic acid functional groups onto a benzene ring. The azido group is then further modified to form the azidomethyl group.", "Starting Materials": [ "Benzene", "Sodium azide", "Bromomethylbenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromomethylbenzoic acid is reacted with sodium azide in ethanol to form 3-azidomethylbenzoic acid.", "Step 2: 3-azidomethylbenzoic acid is then reacted with sodium hydroxide and sodium bicarbonate in water to form 3-azido-5-(azidomethyl)benzoic acid.", "Step 3: The product is purified by recrystallization using diethyl ether and water." ] } | |

CAS RN |

1310822-77-5 |

Product Name |

3-azido-5-(azidomethyl)benzoic acid |

Molecular Formula |

C8H6N6O2 |

Molecular Weight |

218.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.